molecular formula C5H12OS B13634604 3-Ethoxypropane-1-thiol

3-Ethoxypropane-1-thiol

Cat. No.: B13634604
M. Wt: 120.22 g/mol
InChI Key: IKFDXXOHGZTPOP-UHFFFAOYSA-N
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Description

3-Ethoxypropane-1-thiol is a chemical compound with the CAS number 33441-49-5 and is offered at a purity of 95% . As a thiol-containing molecule with an ether functional group, it serves as a valuable intermediate in organic synthesis and pharmaceutical research. Thiols are notably employed in "click chemistry" reactions, such as thiol-ene couplings, and can act as ligands in catalyst systems or building blocks for more complex molecular architectures. Please note that detailed information on specific applications, physicochemical properties, mechanism of action, and safety data for this specific compound is limited in the available literature. Researchers are encouraged to contact us for a comprehensive technical data sheet. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use. Proper safety protocols for handling thiol compounds should be observed, including the use of personal protective equipment in a well-ventilated laboratory environment.

Properties

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

3-ethoxypropane-1-thiol

InChI

InChI=1S/C5H12OS/c1-2-6-4-3-5-7/h7H,2-5H2,1H3

InChI Key

IKFDXXOHGZTPOP-UHFFFAOYSA-N

Canonical SMILES

CCOCCCS

Origin of Product

United States

Applications of 3 Ethoxypropane 1 Thiol As a Chemical Building Block in Advanced Materials Synthesis

Summary of Key Findings and Methodological Advancements

This article has provided a comprehensive theoretical overview of 3-Ethoxypropane-1-thiol (B6227231), a compound for which there is a significant lack of direct experimental research. By drawing on the well-established principles of thiol and ether chemistry, we have outlined its likely physicochemical properties, spectroscopic signatures, and potential synthetic routes. The key reactive feature of this molecule is its thiol group, which is amenable to nucleophilic reactions, oxidation to disulfides, and participation in highly efficient thiol-ene "click" reactions. These characteristics suggest its potential as a versatile building block in organic synthesis and a functional component in materials science.

Identification of Remaining Challenges in Synthesis and Mechanistic Understanding

The primary challenge in the study of this compound is the current absence of dedicated research. Key challenges to be addressed include:

Optimized Synthesis: Developing and optimizing a high-yield, scalable synthesis for this compound is the first crucial step. While standard methods are likely applicable, their efficiency for this specific substrate needs to be experimentally verified.

Detailed Characterization: A thorough experimental characterization of its physical and chemical properties is necessary to move beyond the predicted values presented here.

Mechanistic Studies: While the general mechanisms of thiol reactions are known, the influence of the distal ethoxy group on the reactivity and kinetics of the thiol group in this compound has not been investigated.

Prospective Research Directions in Ethoxy-Substituted Thiol Chemistry

Future research in this area could be highly fruitful and should focus on several key areas:

Exploration of Thiol-Ene Chemistry: A systematic study of the participation of this compound in thiol-ene reactions with a variety of alkenes would be valuable for understanding its potential in polymer and materials synthesis.

Surface Modification Studies: Investigating the formation and properties of self-assembled monolayers of this compound on gold and other relevant surfaces could reveal novel surface functionalities.

Nanoparticle Functionalization: The use of this compound to functionalize various nanoparticles and the subsequent characterization of these nanomaterials would be a promising avenue for creating new materials with tailored properties.

Computational Modeling: Density functional theory (DFT) and other computational methods could be employed to predict and understand the structural, electronic, and reactive properties of this compound and its derivatives, guiding experimental efforts rsc.org.

Potential for Broader Impact on Chemical Synthesis and Materials Science

The study of seemingly simple, yet under-explored, molecules like this compound can have a significant impact on the broader fields of chemical synthesis and materials science nih.gov. As a bifunctional molecule, it offers a platform for creating more complex structures and materials with precise control over their properties. The insights gained from studying this compound could contribute to the development of new functional polymers, advanced coatings, and novel biomaterials. Furthermore, it could serve as a model system for understanding the interplay between different functional groups in more complex molecular architectures, which is a fundamental aspect of modern chemistry and materials design alliedacademies.comdeloitte.comucl.ac.uk. The continued exploration of organosulfur chemistry holds great promise for future innovations acs.org.

Q & A

Q. What computational models predict the environmental fate of this compound in biochemical systems?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates or toxicity. Molecular docking simulations can predict interactions with enzymes like glutathione reductase. Validate with in vitro assays (e.g., microsomal stability tests) .

Methodological Notes for Data Generation

  • Synthesis Optimization : Adapt procedures from , substituting reagents (e.g., ethoxyamine for methoxyamine) and monitoring reaction progress via inline IR .
  • Data Analysis : Follow guidelines in for statistical rigor, including error bars in yield calculations and justification of significance tests (e.g., t-tests for replicate experiments) .
  • Safety Protocols : Refer to for handling thiols, including fume hood use and PPE requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.